4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a pyrazole ring, a pyrimidine ring, and a piperazine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the pyrimidine ring. The final step involves the attachment of the piperazine ring with the trifluoromethylphenyl group. Reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography, are essential to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine shares similarities with other compounds containing pyrazole, pyrimidine, and piperazine rings.
- Examples include 4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridine and 4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)benzene.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19F3N6 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-pyrazol-1-yl-6-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C19H19F3N6/c20-19(21,22)16-5-2-1-4-15(16)13-26-8-10-27(11-9-26)17-12-18(24-14-23-17)28-7-3-6-25-28/h1-7,12,14H,8-11,13H2 |
InChI Key |
BWBVFIBLNVATOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4 |
Origin of Product |
United States |
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